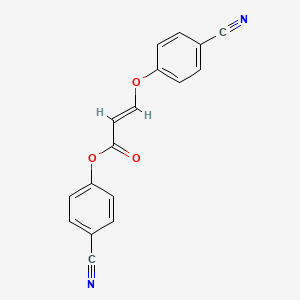

(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is a chemical compound with the molecular formula C17H10N2O3 . It is used in various scientific and industrial applications .

Synthesis Analysis

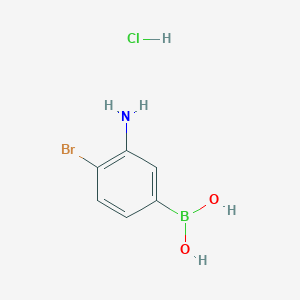

The synthesis of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” involves several steps, including the use of 4-Cyanophenylboronic acid as a reactant . The synthesis process also involves various types of chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

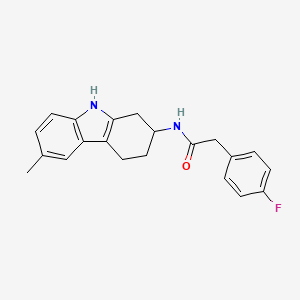

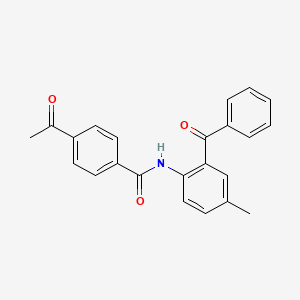

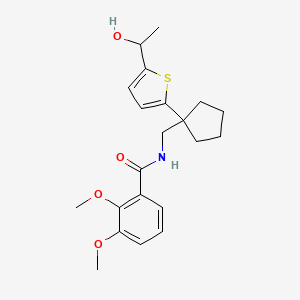

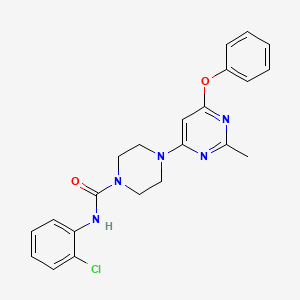

Molecular Structure Analysis

The molecular structure of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is determined by its molecular formula, C17H10N2O3 . The structure includes a cyanophenoxy group, an acrylic acid group, and a cyanophenyl ester group .

Chemical Reactions Analysis

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” can undergo various chemical reactions. For example, it can participate in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water . Other potential reactions include Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” include a molecular weight of 441.5 g/mol . It has a complexity of 644 and a topological polar surface area of 76.4 Ų . It has no hydrogen bond donors but has five hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Polymerization:

- This compound has been explored in the synthesis and characterization of aromatic-aliphatic acrylic monomers and polymers. These polymers exhibit increased thermostability and improved behavior as pressure-sensitive adhesives (Bicu & Mustaţǎ, 2002).

Applications in Dye and Pigment Industry:

- It has applications in the dye and pigment industry, particularly in the synthesis of azo-ester compounds used in dyes (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).

Optoelectronic Properties:

- The compound has been studied for its structural, optoelectronic, and thermodynamic properties, indicating its potential as a nonlinear optical material (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).

Liquid Crystalline Properties:

- Its derivatives are used in the preparation of liquid crystalline polymers, displaying mesophase properties and potential applications in materials science (Sainath, Rao, & Reddy, 2000).

Synthesis of Corrosion Inhibitors:

- Research has been conducted on acrylamide derivatives of this compound for their effectiveness as corrosion inhibitors in acidic solutions, relevant in materials engineering and industrial applications (Abu-Rayyan et al., 2022).

Antitumor and Apoptotic Activity:

- Certain derivatives of this compound have been investigated for their potent antitumor and apoptotic activities in various human tumor cells, suggesting their potential in cancer research (Cincinelli et al., 2003).

Development of Novel Polymers:

- The compound is used in the development of innovative polymers with specific properties such as high resistance to chemical and environmental attack, useful in the manufacturing of industrial coatings and other applications (Bauer, 2003).

Antioxidant Synthesis:

- It has been utilized in the green synthesis of new antioxidants, highlighting its role in developing environmentally friendly chemical processes (Guo, Tong, Xin, Yu, & Ning, 2020).

properties

IUPAC Name |

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWAOHKBPATVME-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)

![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2408753.png)

![2-Cyclopentylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol](/img/structure/B2408759.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)